11,14-Eicosadienoic acid, methyl ester

Catalog No.
S1538618
CAS No.
2463-02-7
M.F
C21H38O2
M. Wt
322.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11,14-Eicosadienoic acid, methyl ester

CAS Number

2463-02-7

Product Name

11,14-Eicosadienoic acid, methyl ester

IUPAC Name

methyl (11E,14E)-icosa-11,14-dienoate

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

InChI

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+

InChI Key

GWJCFAOQCNNFAM-ZDVGBALWSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC

Synonyms

Methyl eicosadienoate; C20:2 (cis, cis-11,14) Methyl ester

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC

Background

11,14-Eicosadienoic acid, methyl ester, also known as Methyl (11E,14E)-icosa-11,14-dienoate, is a fatty acid derivative found in various plant oils, including safflower oil []. It is a liquid at room temperature and belongs to the class of compounds known as unsaturated fatty acids due to the presence of two double bonds in its carbon chain [].

Research Applications

,14-Eicosadienoic acid, methyl ester, has been investigated in various scientific research areas, including:

  • Anti-inflammatory properties: Studies suggest that 11,14-Eicosadienoic acid, methyl ester might possess anti-inflammatory properties. Research has explored its potential role in alleviating inflammation associated with various conditions, such as arthritis and inflammatory bowel disease [, ].
  • Metabolic studies: 11,14-Eicosadienoic acid, methyl ester has been used in research to investigate its effects on metabolism and energy expenditure. Some studies suggest it may play a role in regulating blood sugar levels and promoting fat burning [].
  • Cancer research: In vitro and in vivo studies have explored the potential anti-cancer properties of 11,14-Eicosadienoic acid, methyl ester. However, more research is needed to understand its mechanisms and potential therapeutic applications.

11,14-Eicosadienoic acid, methyl ester is a fatty acid methyl ester with the molecular formula C21H38O2 and a molecular weight of 322.5252 g/mol. It is also referred to as cis-11,14-eicosadienoic acid methyl ester and is characterized by its two double bonds located at the 11th and 14th carbon positions in the eicosa (20-carbon) chain. This compound is notable for its unsaturated fatty acid structure, which contributes to its unique physical and chemical properties, including its solubility and reactivity in various biological systems .

The chemical behavior of 11,14-eicosadienoic acid, methyl ester includes reactions typical of unsaturated fatty acids. These reactions can involve:

  • Hydrogenation: The addition of hydrogen across the double bonds can convert it into a saturated fatty acid.
  • Oxidation: Exposure to oxygen can lead to the formation of hydroperoxides, which may further decompose into aldehydes or ketones.
  • Esterification: The compound can react with alcohols to form new esters, which can be useful in various synthetic applications.

These reactions are essential for understanding its behavior in biological systems and during industrial applications .

Research indicates that 11,14-eicosadienoic acid, methyl ester exhibits various biological activities:

  • Anti-inflammatory Properties: It has been studied for its potential anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.
  • Antioxidant Activity: The compound may act as an antioxidant, protecting cells from oxidative stress.
  • Cell Membrane Fluidity: Its incorporation into cell membranes can influence fluidity and permeability, impacting cellular functions .

The synthesis of 11,14-eicosadienoic acid, methyl ester can be achieved through several methods:

  • Direct Esterification: This involves reacting eicosadienoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: This method uses triglycerides from natural sources (like oils) and converts them into their respective methyl esters using methanol.
  • Chemical Synthesis: More complex synthetic routes may involve multiple steps starting from simpler fatty acids or alcohols.

These methods allow for the production of high-purity compounds suitable for research and industrial applications .

11,14-Eicosadienoic acid, methyl ester finds applications in various fields:

  • Nutraceuticals: It is used in dietary supplements due to its potential health benefits.
  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug development.
  • Cosmetics: The compound is utilized in formulations aimed at skin health due to its moisturizing properties.

These applications highlight its versatility as a biochemical compound .

Several compounds share structural similarities with 11,14-eicosadienoic acid, methyl ester. Here are some notable examples:

Compound NameFormulaUnique Features
Arachidonic AcidC20H32O2Contains four double bonds; involved in signaling.
Linoleic AcidC18H32O2Has two double bonds; essential fatty acid.
Docosahexaenoic AcidC22H32O2Contains six double bonds; important for brain health.

11,14-Eicosadienoic acid, methyl ester is unique due to its specific positioning of double bonds (at the 11th and 14th positions), which distinguishes it from these similar compounds. This positioning affects its biological activity and reactivity compared to other fatty acids .

XLogP3

8

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

Wikipedia

Methyl (11E,14E)-icosa-11,14-dienoate

Dates

Last modified: 08-15-2023
1. Y-S. Huang et al. “Expression of fungal desaturase genes in cultured mammalian cells” Molecular and Cellular Biochemistry, vol. 219 pp. 7-11, 20012. Y. Huang, W. Huang, C. Li, and L. Chuang “Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murinemacrophages” Molecular and Cellular Biochemistry, DOI: 10.1007/s11010-011-0924-0, 20113. K. Yagaloff et al. “Essential fatty acids are antagonists of the leukotriene B4 receptor” Prostaglandins, Leukotrienes and Essential Fatty Acids, vol. 52 pp.293-297, 19954. R. Jandacek, and W. Broering “X-ray diffraction study of sodium soaps of monounsaturated and polyunsaturated fatty acids” Lipids, vol. 24 pp. 1008-1013, 1989

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